TMX-2164

Description

Properties

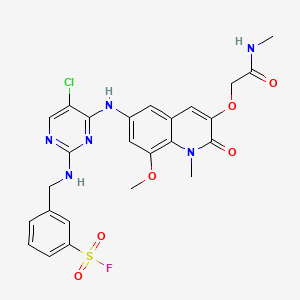

Molecular Formula |

C25H24ClFN6O6S |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C25H24ClFN6O6S/c1-28-21(34)13-39-20-9-15-8-16(10-19(38-3)22(15)33(2)24(20)35)31-23-18(26)12-30-25(32-23)29-11-14-5-4-6-17(7-14)40(27,36)37/h4-10,12H,11,13H2,1-3H3,(H,28,34)(H2,29,30,31,32) |

InChI Key |

VNVCMPVIJOIVJD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)NCC4=CC(=CC=C4)S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMX-2164

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-2164 is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently implicated in lymphoid malignancies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, cellular activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of BCL6. Its mechanism is characterized by the formation of a covalent bond with a specific tyrosine residue within the BCL6 protein.[1][2] This irreversible binding leads to sustained target engagement and subsequent disruption of BCL6's function as a transcriptional repressor, ultimately resulting in antiproliferative effects in cancer cells dependent on BCL6 activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compounds. This data highlights the potency and cellular activity of this compound.

| Compound | Target | Assay Type | IC50 (nM) | GI50 (µM) | Cell Line | Notes |

| This compound | BCL6 | TR-FRET Corepressor Displacement | 152[1][3] | Single-digit µM[1] | SU-DHL-4 | Irreversible covalent inhibitor targeting Tyrosine 58.[1][2] |

| TMX-2177 | BCL6 | TR-FRET Corepressor Displacement | Comparable to this compound[1] | - | - | Reversible counterpart to this compound.[1] |

| Parental Compound (1) | BCL6 | TR-FRET Corepressor Displacement | 2699[1] | - | - | Reversible parental compound from which this compound was developed.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

BCL6 Corepressor Displacement Assay (TR-FRET)

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the BCL6-corepressor interaction.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a terbium-labeled anti-GST antibody binds to a GST-tagged BCL6 protein (donor), and a fluorescein-labeled corepressor peptide (acceptor) binds to BCL6. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal. This compound displaces the corepressor peptide, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

GST-tagged human BCL6 BTB domain (residues 4-129) is diluted in assay buffer.

-

Fluorescein-labeled BCL6 corepressor peptide (e.g., from BCOR) is diluted in assay buffer.

-

LanthaScreen™ Tb-anti-GST antibody (Thermo Fisher Scientific) is diluted in assay buffer.

-

This compound is serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the BCL6 protein solution.

-

Add 5 µL of the serially diluted this compound or DMSO control.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the pre-mixed corepressor peptide and Tb-anti-GST antibody solution.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).

-

The TR-FRET ratio (520 nm/495 nm) is calculated.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Mass Spectrometry for Covalent Binding Confirmation

This experiment confirms the covalent modification of BCL6 by this compound and identifies the specific amino acid residue involved.

Principle: Intact protein mass spectrometry and peptide mapping are used to detect the mass shift corresponding to the covalent adduction of this compound to BCL6 and to pinpoint the modified residue.

Protocol:

-

Sample Preparation:

-

Incubate recombinant human BCL6 protein with a 10-fold molar excess of this compound in a suitable buffer (e.g., PBS) for 2 hours at room temperature.

-

For intact protein analysis, desalt the protein sample using a C4 ZipTip.

-

For peptide mapping, reduce the protein with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Intact Protein: Analyze the desalted protein using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Acquire spectra in positive ion mode.

-

Peptide Mapping: Separate the tryptic peptides using reverse-phase liquid chromatography (LC) coupled to a mass spectrometer. Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides.

-

-

Data Analysis:

-

Intact Protein: Deconvolute the raw mass spectrum to determine the molecular weight of the unmodified and modified BCL6. The mass shift should correspond to the molecular weight of this compound minus the leaving group (HF).

-

Peptide Mapping: Search the tandem mass spectrometry data against the human protein database using a search engine (e.g., Mascot, Sequest). Include the mass of the this compound adduct on tyrosine as a variable modification to identify the modified peptide and confirm the site of covalent attachment as Tyrosine 58.

-

Cellular Target Engagement Assay

This assay assesses the ability of this compound to engage and occupy the BCL6 target within a cellular context.

Principle: This assay utilizes a cellular system where BCL6 is tagged with a fluorescent protein (e.g., eGFP). A known BCL6 degrader (e.g., BI-3802) is added to the cells. If this compound is bound to BCL6, it will protect the protein from degradation, and the fluorescent signal will be maintained.

Protocol:

-

Cell Culture and Treatment:

-

Use a suitable cell line (e.g., HEK293T) stably expressing BCL6-eGFP.

-

Treat the cells with this compound (e.g., 5 µM) for a specified duration (e.g., 30 hours).

-

Thoroughly wash the cells to remove any unbound compound.

-

Treat the cells with a serial dilution of the BCL6 degrader BI-3802.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze them using a flow cytometer.

-

Measure the eGFP fluorescence intensity in the treated and untreated cells.

-

-

Data Analysis:

-

Plot the mean eGFP fluorescence intensity against the concentration of the degrader.

-

A rightward shift in the degradation curve for this compound-treated cells compared to the control indicates target engagement and protection from degradation.

-

Antiproliferative Activity Assay

This assay determines the effect of this compound on the growth of cancer cells.

Principle: The assay measures the number of viable cells after treatment with this compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed SU-DHL-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[4]

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plate for 1, 3, and 5 days at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the DMSO control.

-

Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

-

Visualizations

The following diagrams illustrate key aspects of the this compound mechanism of action and experimental workflow.

Caption: BCL6 Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

References

TMX-2164: A Technical Whitepaper on the Discovery and Development of a Covalent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell lymphoma 6 (BCL6) is a key transcriptional repressor implicated in the pathogenesis of lymphoid malignancies, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of TMX-2164, a rationally designed, irreversible covalent inhibitor of BCL6. This compound targets a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface, offering a novel approach to disrupt BCL6-corepressor interactions.[1][2][3] This whitepaper summarizes the quantitative data from key experiments, outlines the detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to BCL6 and the Rationale for Covalent Inhibition

B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation and maintenance of germinal centers during the humoral immune response.[1] Its dysregulation is a frequent oncogenic driver in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL). BCL6 exerts its repressive function by recruiting corepressor proteins to its BTB domain, thereby inhibiting the expression of genes involved in cell cycle control, differentiation, and apoptosis. The protein-protein interactions between BCL6 and its corepressors are therefore an attractive target for therapeutic development.[4]

The development of this compound was spurred by the strategy of covalent inhibition, which can offer advantages over reversible inhibitors, such as prolonged target engagement and increased potency. This compound was rationally designed from a reversible parent compound to form a covalent bond with Tyr58 in the lateral groove of the BCL6 protein.[1][2][3] This irreversible binding is mediated by a sulfonyl fluoride electrophilic "warhead" that reacts with the hydroxyl group of the tyrosine residue.[1][2][3]

Discovery and Optimization of this compound

The design of this compound originated from a structure-guided approach based on a preceding reversible inhibitor.[2] Further optimization of an initial covalent inhibitor, TMX-1120, led to the development of this compound, which demonstrated improved antiproliferative activity in the SU-DHL-4 DLBCL cell line.[1]

Synthesis of this compound

The synthesis of this compound involved a multi-step process. A key step was a one-pot palladium-catalyzed synthesis to generate the sulfonyl fluoride from an aryl bromide precursor.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from in vitro and cellular assays.

| Compound | Assay | IC50 (nM) | Notes |

| This compound | BCL6 Co-repressor Peptide Displacement | 152 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[2][3] |

| TMX-2177 | BCL6 Co-repressor Peptide Displacement | Comparable to this compound | TMX-2177 is the reversible counterpart to this compound.[2] |

| Compound | Cell Line | Assay | Concentration (µM) | Time Point | Result |

| This compound | SU-DHL-4 | Antiproliferative Activity | 6.2 | 5 days | Single-digit micromolar GI50.[2] |

| This compound | HEK293T | BCL6 Target Engagement | 5 | 30 hours | Sustained target engagement after washout.[3] |

Signaling Pathways and Experimental Workflows

BCL6 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the mechanism of BCL6-mediated transcriptional repression and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The diagram below outlines the general workflow used to characterize this compound.

Detailed Experimental Protocols

BCL6 Co-repressor Peptide Displacement Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the interaction between the BCL6 BTB domain and a corepressor peptide.[3]

-

Reagents:

-

Recombinant human BCL6 BTB domain (residues 5-129).

-

FITC-labeled BCoR peptide.

-

Assay Buffer.

-

This compound and control compounds dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a suitable microplate, add the BCL6 BTB domain, FITC-labeled BCoR peptide, and the test compound.

-

Incubate the mixture for 30 minutes at room temperature.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

-

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry was used to confirm the covalent modification of BCL6 by this compound.[2]

-

Procedure:

-

Incubate recombinant human BCL6 with a 10-fold molar excess of this compound or DMSO as a control.

-

Analyze the protein samples using mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound to BCL6.

-

Perform tandem mass spectrometry (MS/MS) analysis to identify the specific residue (Tyr58) modified by this compound.[5]

-

Cellular Target Engagement Washout Assay

This assay determines the duration of target occupancy in a cellular context.[2]

-

Cell Line: HEK293T cells engineered to express a BCL6-eGFP reporter.

-

Procedure:

-

Treat the BCL6-eGFP reporter cells with 5 µM of this compound or a reversible control compound for 30 hours.[2]

-

Wash the cells to remove any unbound compound.

-

Expose the cells to a BCL6 degrader (e.g., BI-3802) at various concentrations.[2]

-

Monitor the BCL6 protein levels by measuring the eGFP signal. Sustained target engagement by this compound will protect BCL6 from degradation.[2]

-

Antiproliferation Assay

This assay evaluates the effect of this compound on the growth of DLBCL cells.[2]

-

Procedure:

-

Seed SU-DHL-4 cells in a 96-well plate.

-

Treat the cells with this compound at a concentration of 6.2 µM.[1]

-

Incubate the cells for 1, 3, and 5 days.[1]

-

Assess cell viability at each time point using a suitable method (e.g., CellTiter-Glo).

-

Determine the growth inhibition (GI50) value at the 5-day time point.[2]

-

Conclusion

This compound represents a significant advancement in the development of BCL6 inhibitors. Its covalent mechanism of action, targeting a specific tyrosine residue, provides sustained target engagement and potent antiproliferative activity in a relevant cancer cell model.[1][2][3] The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and similar covalent inhibitors targeting BCL6.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SU-DHL-4 Cells [cytion.com]

An In-depth Technical Guide to the Covalent Binding of TMX-2164 to BCL6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent inhibitor TMX-2164 and its interaction with the transcriptional repressor B-cell lymphoma 6 (BCL6). BCL6 is a well-validated target in various lymphoid malignancies, and the development of covalent inhibitors represents a promising therapeutic strategy. This document details the mechanism of action of this compound, its binding characteristics, and the experimental methodologies used to characterize its interaction with BCL6.

Introduction to BCL6 and Covalent Inhibition

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) during the humoral immune response.[1] By recruiting co-repressor complexes, BCL6 orchestrates a gene expression program that promotes B-cell proliferation and affinity maturation while preventing premature differentiation and apoptosis. Dysregulation of BCL6 activity is a key driver in several types of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL), making it an attractive target for therapeutic intervention.[1][2]

Covalent inhibitors offer several potential advantages over traditional reversible inhibitors, including prolonged target engagement, increased potency, and the ability to overcome high target concentrations or rapid target turnover. This compound was rationally designed as a covalent inhibitor of BCL6, aiming to provide sustained target modulation.[1]

This compound: Mechanism of Covalent Modification

This compound is an irreversible inhibitor of BCL6 that operates through a targeted covalent modification.[1] The molecule incorporates a sulfonyl fluoride electrophilic "warhead" that specifically reacts with a nucleophilic amino acid residue within the BCL6 protein.[1]

Through a structure-guided design approach, this compound was engineered to target Tyrosine 58 (Tyr58) , located in the lateral groove of the BCL6 BTB domain.[1] This tyrosine residue is not a typical target for covalent inhibition, highlighting a novel aspect of this compound's design. The binding of this compound is a two-step process: an initial non-covalent binding event positions the sulfonyl fluoride warhead in close proximity to Tyr58, facilitating the subsequent irreversible covalent bond formation.

dot

Quantitative Analysis of this compound Binding and Activity

The interaction of this compound with BCL6 and its cellular effects have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 152 nM | TR-FRET Co-repressor Displacement | - | [1] |

| GI50 | Single-digit micromolar | Cell Proliferation Assay (5-day treatment) | SU-DHL-4 | [1] |

Note: Further kinetic parameters such as kinact/KI have not been publicly reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to BCL6.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is designed to confirm the covalent modification of BCL6 by this compound and to identify the site of modification.

Workflow:

dot

Detailed Protocol:

-

Protein and Compound Preparation:

-

Recombinant human BCL6 BTB domain (residues 5-129) is expressed and purified.

-

This compound is dissolved in DMSO to create a stock solution.

-

-

Incubation:

-

BCL6 protein is incubated with a 10-fold molar excess of this compound or DMSO (vehicle control).

-

The reaction is allowed to proceed for 2 hours at room temperature.

-

-

Intact Protein Analysis:

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The resulting mass spectra are deconvoluted to determine the molecular weight of the protein.

-

A mass shift corresponding to the addition of this compound (with the loss of HF from the sulfonyl fluoride) confirms covalent adduct formation.[1]

-

-

Peptide Mapping for Site Identification:

-

The this compound-modified BCL6 is subjected to tryptic digestion.

-

The resulting peptides are analyzed by tandem mass spectrometry (MS/MS).

-

Database searching of the MS/MS spectra is used to identify the peptide containing the modification and pinpoint Tyr58 as the specific site of covalent attachment.[1]

-

TR-FRET Co-repressor Displacement Assay

This biochemical assay measures the ability of this compound to disrupt the interaction between BCL6 and a peptide derived from its co-repressor, BCOR.

Workflow:

dot

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant BCL6 protein, a BodipyFL-labeled BCOR peptide, and this compound are prepared in an appropriate assay buffer.

-

-

Assay Procedure:

-

Serial dilutions of this compound are added to a multi-well plate.

-

BCL6 protein is added to each well and pre-incubated with the compound for 30 minutes.[3]

-

The BodipyFL-labeled BCOR peptide is then added to initiate the binding reaction.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

-

FACS-based Cellular Target Engagement Assay

This cell-based assay is designed to confirm that this compound engages with BCL6 within a cellular context and to assess the duration of target occupancy.

Workflow:

dot

Detailed Protocol:

-

Cell Line:

-

HEK293T cells engineered to express a BCL6-eGFP fusion protein and mCherry as an internal control are used.

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

The levels of BCL6-eGFP and mCherry are quantified by flow cytometry.

-

The ratio of eGFP to mCherry is used to determine the level of BCL6 protein.

-

Protection from BI-3802-induced degradation, as indicated by a stable eGFP/mCherry ratio, demonstrates prolonged target engagement by this compound.[1]

-

Cell Proliferation Assay

This assay evaluates the anti-proliferative activity of this compound in a DLBCL cell line.

Detailed Protocol:

-

Cell Line:

-

SU-DHL-4, a human DLBCL cell line, is used.

-

-

Assay Procedure:

-

SU-DHL-4 cells are seeded in multi-well plates.

-

The cells are treated with various concentrations of this compound.

-

The cells are incubated for 5 days.[1]

-

-

Data Acquisition and Analysis:

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

-

BCL6 Signaling Pathway

BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to the promoter regions of its target genes. The BCL6 signaling pathway is complex and involves multiple upstream regulators and downstream effectors that control key cellular processes in B-cells.

dot

Upstream signaling from the B-cell receptor (BCR) and CD40 leads to the induction of Interferon Regulatory Factor 4 (IRF4), which in turn represses BCL6 transcription.[5] BCL6 itself recruits co-repressor complexes to the promoters of its target genes, leading to the repression of genes involved in the DNA damage response (e.g., TP53, ATR), cell cycle arrest (e.g., CDKN1A), and plasma cell differentiation (e.g., PRDM1).[6]

Conclusion

This compound is a rationally designed covalent inhibitor of BCL6 that targets a specific tyrosine residue (Tyr58) in the BTB domain. Through its irreversible binding, this compound demonstrates prolonged target engagement in cells and potent anti-proliferative activity in a DLBCL cell line. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug developers working on BCL6-targeted therapies. The novel targeting of a tyrosine residue by a sulfonyl fluoride warhead exemplifies an innovative approach in covalent inhibitor design.

References

- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TMX-2164 Target Engagement Studies

This technical guide provides a comprehensive overview of the target engagement studies for this compound, a rationally designed covalent inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in the development of targeted therapies for lymphoid malignancies by irreversibly binding to its target, leading to sustained inhibition. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to validate its target engagement.

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies BCL6, a key transcriptional repressor implicated in the pathogenesis of various lymphomas.[1][2][3] It specifically targets the hydroxyl group of Tyrosine 58 (Tyr58), located in the lateral groove of the BCL6 BTB domain.[1][2][3] This covalent modification is achieved through a sulfonyl fluoride electrophile present on this compound.[1][2][3] By forming a stable, covalent bond with Tyr58, this compound effectively blocks the interaction between BCL6 and its corepressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data from biochemical and cellular assays, demonstrating the potency and efficacy of this compound.

Table 1: Biochemical Activity of this compound

| Compound | Assay Type | Target | IC₅₀ (nM) |

| This compound | TR-FRET BCL6-Corepressor Displacement Assay | BCL6 BTB Domain | 152 |

Data sourced from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay measuring the displacement of a fluorescently labeled BCoR peptide from the BCL6 BTB domain.[4]

Table 2: Anti-proliferative Activity of this compound

| Compound | Cell Line | Assay Type | GI₅₀ (µM) | Treatment Duration |

| This compound | SU-DHL-4 | Cell Proliferation Assay | Single-digit µM | 5 days |

Data from a cell proliferation assay in the SU-DHL-4 Diffuse Large B-cell Lymphoma (DLBCL) cell line.[1] The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

BCL-6 Corepressor Peptide Displacement Assay (TR-FRET)

This assay quantifies the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.

Materials:

-

Recombinant human BCL6 BTB domain (residues 5-129)

-

FITC-labeled BCoR peptide

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound and control compounds dissolved in DMSO

-

384-well assay plates

Procedure:

-

A serial dilution of this compound in DMSO is prepared.

-

The BCL6 BTB domain is incubated with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for a specified pre-incubation period to allow for covalent bond formation.

-

The FITC-labeled BCoR peptide is then added to the mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm and 620 nm.

-

The ratio of the emission signals (665/620) is calculated, and the IC₅₀ values are determined by fitting the data to a four-parameter logistical curve.

Cellular Target Engagement Washout Assay

This assay confirms the sustained target occupancy of the covalent inhibitor this compound in a cellular context.

Materials:

-

HEK293T cells

-

This compound, a reversible BCL6 inhibitor (e.g., TMX-2177), and a BCL6 degrader (e.g., BI-3802)

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-BCL6, anti-loading control)

Procedure:

-

HEK293T cells are treated with this compound or the reversible inhibitor for a defined period.

-

The cells are then washed thoroughly to remove any unbound compound.

-

After the washout, the cells are treated with the BCL6 degrader BI-3802.

-

Cells are harvested, lysed, and the protein concentration is determined.

-

Protein lysates are analyzed by Western blotting to assess the levels of BCL6.

-

Sustained target engagement by this compound is demonstrated by its ability to protect BCL6 from degradation by BI-3802, even after the washout step. In contrast, the reversible inhibitor will not show this protective effect.[1]

Cell Proliferation Assay

This assay measures the anti-proliferative effect of this compound on DLBCL cells.

Materials:

-

SU-DHL-4 cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

SU-DHL-4 cells are seeded into 96-well plates at an appropriate density.

-

The cells are treated with a serial dilution of this compound or DMSO (vehicle control).

-

The plates are incubated for 5 days.

-

At the end of the incubation period, the cell viability reagent is added to each well.

-

After a short incubation, the luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

References

TMX-2164: A Technical Guide to a Covalent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMX-2164, a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in the pursuit of targeted therapies for lymphoid malignancies by employing a tyrosine-directed covalent targeting strategy. This guide details its chemical structure, mechanism of action, key experimental data, and the methodologies used for its characterization.

Core Properties of this compound

This compound is a sulfonyl fluoride-containing small molecule that functions as an irreversible inhibitor of BCL6, a transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] It was developed through the optimization of a reversible parental compound to achieve sustained target engagement and improved antiproliferative activity.[1]

Chemical Structure and Properties

| Parameter | Data | Reference |

| Compound Name | This compound | [3] |

| Chemical Name | 3-(((5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2- oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2- yl)amino)methyl)benzenesulfonyl fluoride | [3] |

| Molecular Formula | C34H31ClFN7O7S | N/A |

| Mechanism of Action | Irreversible covalent inhibitor of BCL6, targeting Tyrosine 58. | [1][2][3] |

In Vitro and Cellular Activity

| Assay | Parameter | Value | Cell Line | Reference |

| BCL-6 Co-repressor Peptide Displacement Assay | IC50 | 152 nM | N/A (Biochemical) | [3] |

| Antiproliferation Assay | GI50 | Single-digit micromolar | SU-DHL-4 | [1] |

| Cellular Target Engagement | Sustained Occupancy | Demonstrated post-washout | HEK293T-cells with BCL6-eGFP reporter | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its function by covalently modifying Tyrosine 58 (Tyr58) within the lateral groove of the BCL6 BTB domain.[1][2] This lateral groove is a critical interface for the recruitment of co-repressor proteins such as SMRT, N-CoR, and BCOR.[4][5][6] By irreversibly binding to Tyr58, this compound prevents these protein-protein interactions, thereby inhibiting the transcriptional repressor function of BCL6.

BCL6 is a master regulator in germinal center B-cells, repressing genes involved in cell cycle control, DNA damage response, and differentiation.[4] Its constitutive activity in DLBCL is a key driver of lymphomagenesis.[7][8] Upstream signaling, such as through the CD40 receptor, can lead to the downregulation of BCL6 via NF-κB and IRF4.[8] this compound's inhibition of BCL6 is expected to de-repress target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary publication and its supplementary materials.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A schematic overview is presented in the original publication.[1] The key final step involves a one-pot palladium-catalyzed synthesis of the sulfonyl fluoride from an aryl bromide precursor.[1]

-

Starting Materials: 2-[(6-((2,5-dichloropyrimidin-4-yl)amino)-8-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy]-N-methylacetamide and N-(3-Bromobenzyl)pyrimidin-2-amine derivatives.[1]

-

Key Reaction: Aromatic nucleophilic substitution followed by palladium-catalyzed sulfonyl fluoride formation.[1]

-

Reagents and Conditions for Sulfonyl Fluoride Formation: DABSO, PdCl2(AmPhos)2, TEA, i-PrOH at 75 °C, followed by NFSI at room temperature.[1]

BCL-6 Co-repressor Peptide Displacement Assay

This assay was utilized to determine the in vitro potency of this compound in disrupting the interaction between BCL6 and a co-repressor peptide. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for this type of assay.

-

Principle: The assay measures the ability of a test compound to displace a fluorescently labeled co-repressor peptide from the BCL6 protein, leading to a decrease in the FRET signal.

-

General Protocol Outline:

-

Recombinant human BCL6 protein is incubated with a biotinylated co-repressor peptide (e.g., from BCOR or SMRT) and a terbium-labeled anti-His antibody (donor).

-

Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.

-

In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal.

-

This compound is added at varying concentrations.

-

The displacement of the co-repressor peptide by this compound leads to a concentration-dependent decrease in the FRET signal.

-

The IC50 value is calculated from the resulting dose-response curve.

-

Cellular Washout Assay

This assay is crucial for confirming the covalent and sustained target engagement of an irreversible inhibitor within a cellular context.

-

Principle: After treating cells with the inhibitor and then washing it away, a covalent inhibitor will remain bound to its target, protecting it from subsequent degradation or modification. A reversible inhibitor will dissociate and be washed away, leaving the target susceptible.

-

Protocol Outline:

-

HEK293T cells engineered to express a BCL6-eGFP fusion protein are used as a reporter system.[1]

-

Cells are treated with this compound (e.g., at 5 µM) for a defined period (e.g., 30 hours) to allow for covalent bond formation.[1]

-

The culture medium containing excess, unbound this compound is removed, and the cells are washed multiple times with fresh, inhibitor-free medium.

-

Following the washout, a BCL6 degrader (e.g., BI-3802) is added to the cells at various concentrations.[1]

-

The levels of BCL6-eGFP are monitored (e.g., by measuring the eGFP/mCherry ratio if a co-transfected fluorescent protein is used as an internal control).[1]

-

Sustained target engagement by this compound is confirmed if the BCL6-eGFP protein is protected from degradation by the subsequently added degrader, in contrast to cells treated with a reversible inhibitor.[1]

-

Experimental and Developmental Workflow

The discovery and characterization of this compound followed a rational design workflow typical for the development of covalent inhibitors.

References

- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: BCL6 Inhibition in Lymphoma with TMX-2164, a Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on TMX-2164 is emerging. This document synthesizes available data and provides context using established principles of BCL6 inhibition.

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for germinal center formation and is a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] Its role in repressing genes related to cell cycle checkpoints, DNA damage response, and differentiation makes it a prime therapeutic target.[1][2][4] this compound is a rationally designed, irreversible inhibitor that covalently targets a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface.[1][5] This covalent modification leads to sustained target engagement and demonstrates potent anti-proliferative activity in lymphoma cell models.[1][6] This guide provides an in-depth overview of the mechanism, preclinical data, and relevant experimental protocols associated with BCL6 inhibition by this compound.

The Role of BCL6 in Lymphoma Pathogenesis

BCL6 functions as an obligate homodimer, recruiting co-repressor complexes (e.g., SMRT, BCOR, NCoR) to its BTB domain.[3][4] This action represses the transcription of thousands of genes, enabling the rapid proliferation and somatic hypermutation of B-cells within the germinal center while avoiding apoptosis.[1][2][4] In many lymphomas, genetic alterations lead to the overexpression and constitutive activity of BCL6, locking the cells in a state of continuous proliferation and survival.[1][2] Therefore, disrupting the BCL6-co-repressor interaction is a validated strategy for therapeutic intervention.[7]

This compound: A Covalent Inhibition Strategy

This compound represents a targeted covalent inhibition approach. Unlike reversible inhibitors that require continuous exposure to maintain efficacy, this compound forms a permanent bond with its target.[1]

Mechanism of Action:

-

Binding: this compound binds to the lateral groove of the BCL6 BTB domain.

-

Covalent Modification: It utilizes a sulfonyl fluoride group to covalently react with the hydroxyl group of Tyrosine 58 (Tyr58).[1][5]

-

Disruption: This irreversible binding prevents the recruitment of co-repressor proteins.

-

De-repression: The inhibition of BCL6 function leads to the de-repression of target genes, resulting in cell cycle arrest and apoptosis.

This covalent approach provides sustained target occupancy even after the compound is cleared from circulation, a significant advantage over reversible inhibitors.[1][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound and the well-characterized BCL6 degrader BI-3802 for comparative context.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay Type | Target/Cell Line | IC50 Value | Citation(s) |

|---|---|---|---|---|

| This compound | BCL6 Inhibition | Cell-free | 152 nM | [6] |

| This compound | Anti-proliferation | SU-DHL-4 | ~6.2 µM | [6] |

| BI-3802 | BCL6::BCOR Interaction | TR-FRET | ≤3 nM | [4][8][9] |

| BI-3802 | BCL6::NCoR Interaction | LUMIER Assay | 43 nM | [4][8] |

| BI-3802 | BCL6 Degradation (DC50) | SU-DHL-4 | 20 nM |[4] |

Table 2: Cellular Activity of BCL6 Inhibitors

| Compound | Effect | Cell Line | Concentration | Observation | Citation(s) |

|---|---|---|---|---|---|

| This compound | Target Engagement | HEK293T | 5 µM | Sustained BCL6 occupancy after 30h | [6] |

| BI-3802 | Apoptosis Induction | SU-DHL-4 | >100 nM | Significant increase in Caspase 3/7 activity | [10] |

| BI-3802 | Cell Cycle Arrest | SU-DHL-4 | >100 nM | Dose-dependent increase in G1 phase | [10] |

| BI-3802 | Anti-proliferation | KARPAS-422 | 500 nM | Comparable to genetic BCL6 knockout |[10] |

Visualizing Mechanisms and Workflows

BCL6 Signaling and Inhibition Pathway

Caption: BCL6 recruits co-repressors to silence tumor suppressor genes.

Mechanism of BCL6 Degradation by BI-3802

The BCL6 inhibitor BI-3802 operates through a distinct "molecular glue" mechanism, inducing protein degradation.[11][12][13] It binds to the BTB domain, promoting polymerization of BCL6 into filaments.[11][12] These structures are then recognized and ubiquitinated by the E3 ligase SIAH1, targeting them for proteasomal degradation.[8][11][12]

Caption: BI-3802 induces BCL6 polymerization, leading to SIAH1-mediated degradation.

Preclinical Evaluation Workflow

Caption: A typical workflow for preclinical evaluation of a BCL6 inhibitor.

Key Experimental Protocols

Cell Viability (MTT Assay)

This protocol assesses the anti-proliferative effect of a compound.[14][15]

-

Materials : Lymphoma cell lines (e.g., SU-DHL-4), RPMI-1640 medium, FBS, 96-well plates, this compound, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[16]

-

Procedure :

-

Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.[16]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL to wells and incubate for a desired period (e.g., 72 hours). Include DMSO as a vehicle control.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization : Add 100 µL of solubilization solution to dissolve the formazan crystals.[14]

-

Measurement : Read absorbance at 570 nm using a microplate reader.[15][16]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

BCL6 Target Engagement (Co-Immunoprecipitation)

This protocol verifies that the inhibitor disrupts the interaction between BCL6 and its co-repressors.[17]

-

Materials : Treated and untreated lymphoma cells, Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease inhibitors), anti-BCL6 antibody, Protein A/G magnetic beads, wash buffer, elution buffer.[18]

-

Procedure :

-

Cell Lysis : Lyse cells in ice-cold Co-IP buffer.[17][18] Centrifuge to pellet debris and collect the supernatant.

-

Immunoprecipitation : Incubate the cell lysate with an anti-BCL6 antibody for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture : Add pre-washed Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[17][18]

-

Washing : Pellet the beads using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specific binders.[17][18]

-

Elution : Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

-

Analysis : Analyze the eluate by Western blot using antibodies against BCL6 and a co-repressor (e.g., SMRT or BCOR). A reduced co-repressor signal in the this compound-treated sample indicates successful target engagement.

-

In Vivo Efficacy (Tumor Xenograft Model)

This protocol assesses the anti-tumor activity of the compound in a living organism.[19][20][21]

-

Materials : Immunocompromised mice (e.g., NOD/SCID or NSG), lymphoma cell line (e.g., SU-DHL-4), Matrigel, this compound formulation for injection, vehicle control.[21]

-

Procedure :

-

Cell Implantation : Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.[22]

-

Tumor Growth : Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment : Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Monitoring : Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Endpoint : Continue treatment until tumors in the control group reach a predetermined endpoint size.

-

Analysis : Compare the tumor growth inhibition (TGI) between the treated and control groups to determine efficacy.

-

Conclusion

This compound is a promising BCL6 inhibitor that employs a covalent mechanism to achieve sustained target inhibition.[1][5] Its ability to irreversibly bind and block the function of the BCL6 oncogene provides a strong rationale for its development as a therapeutic for BCL6-driven lymphomas. The preclinical data show clear anti-proliferative activity, and the established experimental protocols provide a robust framework for further investigation and development. Continued research will be critical to fully elucidate its therapeutic potential and in vivo performance.

References

- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL6 BTB-specific Inhibition via FX1 Treatment Reduces Tfh Cells & Reverses Lymphoid Follicle Hyperplasia in Indian Rhesus Macaque (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Small-Molecule BCL6 Inhibitor as an Anti-Proliferative Agent for Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A20 Xenograft Model | Xenograft Services [xenograft.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

TMX-2164: A Technical Guide to its Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antiproliferative activity of TMX-2164, a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in targeting transcriptional repressors implicated in malignancies, particularly diffuse large B-cell lymphoma (DLBCL). This guide details its mechanism of action, quantitative antiproliferative data, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound is a covalent inhibitor that specifically targets Tyrosine 58 (Tyr58) located in the lateral groove of the BCL6 BTB domain.[1] BCL6 functions as a transcriptional repressor that is crucial for the formation and maintenance of germinal centers.[1] In several types of lymphoma, the persistent activity of BCL6 is a key driver of proliferation and survival. This compound, through the formation of a covalent bond with Tyr58, irreversibly inactivates BCL6, leading to a sustained inhibition of its transcriptional repressor function and subsequent antiproliferative effects in BCL6-dependent cancer cells.[1]

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been primarily evaluated in the SU-DHL-4 cell line, a well-established model for diffuse large B-cell lymphoma. The key quantitative metrics for its activity are summarized in the table below.

| Compound | Target | Assay Type | Cell Line | Metric | Value | Treatment Duration | Reference |

| This compound | BCL6 | Biochemical Inhibition | Sf9 cells | IC50 | 152 nM | Not Applicable | [2][3] |

| This compound | Cell | Growth Inhibition | SU-DHL-4 | GI50 | ~6.2 µM | 5 days | [1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway of BCL6 and the mechanism of its inhibition by this compound. BCL6 homodimerizes and recruits corepressors to regulate gene transcription. This compound covalently binds to Tyr58 in the BCL6 lateral groove, preventing the recruitment of these corepressors and inhibiting the transcriptional repression of target genes.

Caption: this compound covalently targets Tyr58 on BCL6, inhibiting corepressor recruitment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

1. Cell Culture:

-

SU-DHL-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.

-

The plates are incubated for 5 days.

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

3. Data Analysis:

-

The relative cell viability is calculated as a percentage of the vehicle-treated control.

-

The GI50 value is determined by fitting the dose-response curve with a nonlinear regression model.

Target Engagement Washout Assay

This assay demonstrates the sustained target engagement of the irreversible inhibitor this compound.

1. Cell Culture and Treatment:

-

HEK293T cells engineered to express BCL6 fused to eGFP (BCL6-eGFP) are used.

-

Cells are treated with this compound (e.g., 5 µM) for a specified period (e.g., 4 hours).

2. Washout Procedure:

-

After treatment, the medium containing this compound is removed.

-

The cells are washed multiple times with fresh medium to remove any unbound compound.

-

The cells are then incubated in fresh medium for a designated time (e.g., 30 hours).

3. Challenge with BCL6 Degrader:

-

After the washout period, the cells are treated with a BCL6 degrader, such as BI-3802, at various concentrations.

-

The levels of BCL6-eGFP are monitored over time.

4. Data Analysis:

-

The ability of this compound to protect BCL6 from degradation by BI-3802, even after washout, indicates sustained target engagement. This is quantified by measuring the eGFP signal relative to a control.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the antiproliferative activity of this compound.

Caption: Experimental workflow for determining the antiproliferative activity of this compound.

This technical guide provides a comprehensive overview of the antiproliferative activity of this compound, offering valuable insights for researchers and professionals in the field of oncology and drug development. The data and protocols presented herein are based on the foundational research that has established this compound as a promising covalent inhibitor of BCL6.

References

Preclinical Profile of TMX-2164: A Covalent BCL6 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TMX-2164, a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, potency, and cellular effects.

Core Compound Characteristics

This compound is a novel covalent inhibitor that targets a non-catalytic tyrosine residue, Tyr58, located in the lateral groove of the BCL6 protein.[1] This targeted covalent approach, utilizing a sulfonyl fluoride warhead to react with the hydroxyl group of Tyr58, offers the potential for prolonged target engagement and enhanced efficacy compared to reversible inhibitors.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Target | Metric | Value |

| TR-FRET Peptide Displacement Assay (30 min) | BCL6 | IC₅₀ | 152 nM |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | Metric | Value | Treatment Duration |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | GI₅₀ | Single-digit micromolar | 5 days |

Note: While the precise GI₅₀ value is reported as being in the single-digit micromolar range, a concentration of 6.2 μM was shown to produce effective cell growth inhibition in SU-DHL-4 cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

BCL6 Co-repressor Peptide Displacement Assay (TR-FRET)

This assay quantifies the ability of this compound to disrupt the interaction between BCL6 and a fluorescently labeled co-repressor peptide.

Protocol:

-

Reagents: Recombinant BCL6 protein, a BodipyFL-labeled BCOR peptide, and the test compound (this compound).

-

Procedure: a. This compound is serially diluted to various concentrations. b. The compound dilutions are incubated with BCL6 protein for a predetermined time (e.g., 30 minutes). c. The BodipyFL-labeled BCOR peptide is added to the mixture. d. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell Proliferation Assay (GI₅₀ Determination)

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Line: SU-DHL-4 (a DLBCL cell line).[1]

-

Procedure: a. SU-DHL-4 cells are seeded in multi-well plates. b. The cells are treated with a range of concentrations of this compound. c. The plates are incubated for a specified duration (e.g., 5 days). d. Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Washout Assay

This assay is designed to confirm the sustained target engagement of a covalent inhibitor within a cellular context.

Protocol:

-

Cell System: HEK293T cells engineered to express a BCL6-eGFP fusion protein.

-

Procedure: a. The BCL6-eGFP reporter cells are treated with this compound for a defined period. b. The compound is then removed by washing the cells. c. After a further incubation period in compound-free media, the cells are challenged with a BCL6 degrader (e.g., BI-3802). d. The levels of BCL6-eGFP are monitored, for instance, by measuring the ratio of eGFP to a control fluorescent protein like mCherry.

-

Data Analysis: Sustained target engagement is demonstrated if this compound-treated cells, even after washout, show resistance to the degrader-induced reduction in BCL6-eGFP levels compared to vehicle-treated or reversible inhibitor-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described.

References

Methodological & Application

Application Notes and Protocols for TMX-2164 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMX-2164 is a potent and irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] BCL6 functions by recruiting co-repressor complexes to silence genes involved in cell cycle control, DNA damage response, and differentiation.[2] this compound selectively targets a tyrosine residue (Tyr58) within the BTB domain of BCL6, thereby preventing the protein-protein interactions necessary for its repressive function.[1][3] This mode of action leads to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1] These application notes provide detailed protocols for investigating the cellular effects of this compound, with a focus on the SU-DHL-4 DLBCL cell line.

Mechanism of Action: BCL6 Inhibition

This compound employs a sulfonyl fluoride moiety to form a covalent bond with the hydroxyl group of Tyr58 in the lateral groove of the BCL6 BTB domain.[1] This irreversible binding physically obstructs the recruitment of co-repressor proteins such as SMRT, NCOR, and BCOR.[2] Consequently, the transcriptional repression mediated by BCL6 is lifted, leading to the expression of downstream target genes that can inhibit cell growth and induce apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound and related experimental controls.

| Parameter | This compound | TMX-2177 (Reversible Analog) | Reference Compound 28 | Notes |

| Target | BCL6 (covalent) | BCL6 (reversible) | BCL6 (reversible) | This compound forms an irreversible bond with Tyr58. |

| IC₅₀ (Biochemical) | 152 nM | 368 nM | 0.48 µM (ELISA) | Data from a TR-FRET based co-repressor peptide displacement assay.[1] |

| Cell Line | SU-DHL-4 | Not specified | DLBCL cell lines | SU-DHL-4 is a well-established DLBCL cell line.[4][5][6] |

| Anti-proliferative Activity | Single-digit µM | Outperformed by this compound | See notes | This compound shows improved anti-proliferative activity over its reversible counterpart.[1] |

| Apoptosis Induction | Inferred | Not specified | Dose-dependent | Compound 28 induced apoptosis from 4.0% (control) to 73% at 2.50 µM. |

Experimental Protocols

Cell Culture of SU-DHL-4 Cells

SU-DHL-4 is a human B-lymphoblastoid cell line derived from a patient with diffuse large B-cell lymphoma and grows in suspension.[4][5][6]

Materials:

-

SU-DHL-4 cell line (e.g., ATCC® CRL-2957™)

-

RPMI-1640 Medium (e.g., ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (optional)

-

Sterile T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet

Protocol:

-

Prepare Complete Growth Medium: RPMI-1640 supplemented with 10% FBS.

-

Thawing Cells:

-

Thaw the cryovial rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.

-

-

Maintaining Cultures:

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[5]

-

To subculture, determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL with fresh medium.

-

Change medium every 2 to 3 days by centrifuging the cell suspension, removing the old medium, and resuspending in fresh medium.

-

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

For cell-based assays, dilute the stock solution in complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Antiproliferation / Cytotoxicity Assay (MTT Assay)

This protocol is adapted for suspension cells like SU-DHL-4 to measure cell viability based on metabolic activity.[7][8]

Materials:

-

SU-DHL-4 cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Count SU-DHL-4 cells and adjust the concentration to 2 x 10⁵ cells/mL in complete growth medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (2 x 10⁴ cells/well).

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 5-10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blot for BCL6 and Downstream Targets

This protocol allows for the detection of changes in protein levels following this compound treatment.

Materials:

-

SU-DHL-4 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL6, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Seed SU-DHL-4 cells in 6-well plates and treat with this compound (e.g., 1 µM) and vehicle control for 24-48 hours.

-

Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (e.g., anti-BCL6, diluted in 5% BSA in TBST) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply chemiluminescent substrate and visualize bands using a digital imager. β-actin is used as a loading control.

Co-Immunoprecipitation (Co-IP) to Assess BCL6-Corepressor Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between BCL6 and its co-repressors.[10][11][12]

Materials:

-

SU-DHL-4 cells

-

This compound

-

Non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors

-

Anti-BCL6 antibody for IP

-

Protein A/G magnetic beads

-

Antibodies for Western blot (anti-BCL6, anti-SMRT/NCOR)

Protocol:

-

Cell Treatment and Lysis:

-

Treat a large culture of SU-DHL-4 cells (e.g., 1-2 x 10⁷ cells) with this compound or vehicle control for 4-6 hours.

-

Harvest cells and lyse using non-denaturing Co-IP buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 30 minutes, then removing the beads.

-

Incubate the pre-cleared lysate with an anti-BCL6 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.[11]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting, probing for BCL6 and a known co-repressor like SMRT or NCOR. A diminished co-repressor signal in the this compound-treated sample indicates disruption of the protein-protein interaction.

-

References

- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of BCL6-interacting proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. ebiohippo.com [ebiohippo.com]

- 5. SU-DHL-4 Cell Line - Creative Biogene [creative-biogene.com]

- 6. SU-DHL-4 Cells [cytion.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. BCL6 Antibody (#4242) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. bioradiations.com [bioradiations.com]

Application Notes and Protocols for TMX-2164 (BCL6 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-2164 is a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] As a covalent inhibitor, this compound forms a specific and lasting bond with its target, offering potential advantages over reversible inhibitors in terms of sustained target engagement and cellular activity.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound, covering its biochemical and cellular effects.

This compound operates by covalently binding to Tyrosine 58 (Tyr58) located in the lateral groove of the BCL6 protein.[1] This modification disrupts the protein-protein interactions essential for BCL6's function as a transcriptional repressor, leading to the de-repression of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published in vitro studies.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 152 nM | TR-FRET BCL6 Co-repressor Peptide Displacement | - | [1] |

| GI50 | Single-digit µM | Antiproliferative Assay (5-day treatment) | SU-DHL-4 | [1] |

| Target Engagement | Sustained | FACS-based BCL6 Reporter Assay | HEK293T | [1] |

Signaling Pathway and Mechanism of Action

This compound inhibits the function of BCL6, a master transcriptional repressor. BCL6 homodimerizes and recruits co-repressor complexes to specific DNA sequences, leading to the silencing of genes involved in cell cycle control, differentiation, and apoptosis. This compound covalently modifies Tyr58 within the BCL6 lateral groove, which is a critical region for co-repressor binding. This irreversible binding prevents the recruitment of co-repressors, thereby reactivating the expression of BCL6 target genes and inhibiting the growth of BCL6-dependent cancer cells.

Caption: Mechanism of this compound action on the BCL6 signaling pathway.

Experimental Protocols

BCL6 Inhibition Assessment using TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.

Experimental Workflow:

Caption: Workflow for the BCL6 TR-FRET inhibition assay.

Materials:

-

Recombinant human BCL6 BTB domain

-

Fluorescently labeled BCL6 co-repressor peptide (e.g., from BCOR or SMRT)

-

TR-FRET donor and acceptor fluorophores (e.g., Europium chelate and ULight™ dye)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

This compound stock solution in DMSO

-

384-well low-volume black assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare a master mix containing the BCL6 BTB domain and the fluorescently labeled co-repressor peptide in assay buffer. The final concentrations should be optimized for the specific reagents used, but a starting point could be in the low nanomolar range.

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add 8 µL of the BCL6/co-repressor peptide master mix to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement using a FACS-based Reporter Assay

This protocol outlines a method to confirm that this compound engages with BCL6 within a cellular context using a reporter cell line. This example uses a HEK293T cell line engineered to express a BCL6-eGFP fusion protein.

Experimental Workflow:

Caption: Workflow for the FACS-based BCL6 target engagement assay.

Materials:

-

HEK293T-BCL6-eGFP reporter cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution in DMSO

-

BCL6 degrader (e.g., BI-3802)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the HEK293T-BCL6-eGFP reporter cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 5 µM) or DMSO for 24-30 hours.

-

Washout: Gently wash the cells twice with warm PBS to remove any unbound compound. Add fresh culture medium.

-

Degrader Challenge: Add a BCL6 degrader at various concentrations to the wells and incubate for an additional 4-6 hours.

-

Cell Harvesting:

-

Aspirate the media and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until the cells detach.

-

Neutralize the trypsin with complete media and transfer the cell suspension to FACS tubes.

-

Centrifuge the cells and resuspend the pellet in FACS buffer (PBS with 2% FBS).

-

-

Flow Cytometry: Analyze the eGFP fluorescence of the cells using a flow cytometer.

-